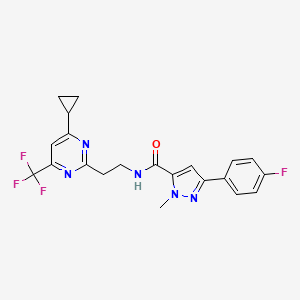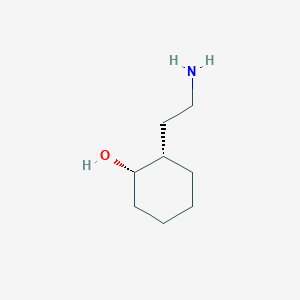![molecular formula C22H20ClN5O4S B2845112 2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1040643-71-7](/img/structure/B2845112.png)
2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The compound also contains a benzyl group and a thioether linkage, which may contribute to its chemical properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazole compounds are often synthesized using methods such as the Huisgen cycloaddition or the Pellizzari reaction .Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions due to the presence of the triazole ring and its nitrogen atoms . The thioether linkage and benzyl group may also participate in reactions, depending on the conditions.Scientific Research Applications
Antiasthmatic Agents
Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors using the human basophil histamine release assay. These compounds were prepared through a series of chemical reactions involving arylamidines and showed potential for further pharmacological and toxicological study due to their activity as antiasthmatic agents (Medwid et al., 1990).
Antimicrobial and Antioxidant Activities
A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential for further development as therapeutic agents (Flefel et al., 2018).
Synthesis and Biological Assessment
The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, along with the biological assessment of these compounds. This research aimed to explore the interesting biological properties of fused heterocyclic 1,2,4-triazoles, highlighting the diversity and applicability of these compounds in developing new therapeutic agents (Karpina et al., 2019).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in developing new pesticides (Fadda et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-31-16-7-8-18(32-2)17(11-16)24-20(29)12-27-22(30)28-19(25-27)9-10-21(26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNFXQPRMYWNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2845031.png)
![5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine](/img/structure/B2845034.png)
![Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate](/img/structure/B2845036.png)
![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)
![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2845040.png)
![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)
![tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2845042.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2845045.png)

![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2845050.png)